REACTION_CXSMILES
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[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH:11]=[O:12]>>[NH2:1][CH:2]([CH:11]([OH:12])[C:7]1[O:6][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4]
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Name
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|
Quantity
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14 mg
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Type
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reactant
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Smiles
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NCC(=O)O
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Name
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|
Quantity
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15.5 μL
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Type
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reactant
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Smiles
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O1C(=CC=C1)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The substrate solution was prepared
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Type
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ADDITION
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Details
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When 360 μL of this was added to the enzyme solution (0.2 mg SHMT in 40 μL)
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Name
|
|
Type
|
|
Smiles
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NC(C(=O)O)C(C=1OC=CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |